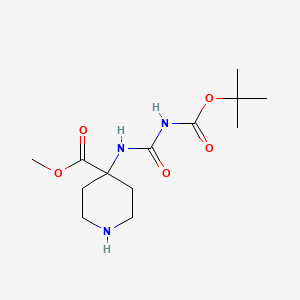

Methyl 4-(3-(tert-butoxycarbonyl)ureido)piperidine-4-carboxylate

Description

Methyl 4-(3-(tert-butoxycarbonyl)ureido)piperidine-4-carboxylate (CAS: 1416351-91-1) is a piperidine-based compound featuring a tert-butoxycarbonyl (Boc)-protected urea moiety and a methyl ester group at the 4-position of the piperidine ring. Its molecular formula is C₁₃H₂₃N₃O₅, with a molecular weight of 301.35 g/mol . This compound is primarily utilized as a synthetic intermediate in pharmaceutical and medicinal chemistry, particularly in the development of bioactive molecules. The Boc group serves as a protective moiety for amines, enabling selective reactivity during multi-step syntheses, while the urea functionality contributes to hydrogen-bonding interactions, influencing solubility and target binding .

Properties

IUPAC Name |

methyl 4-[(2-methylpropan-2-yl)oxycarbonylcarbamoylamino]piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O5/c1-12(2,3)21-11(19)15-10(18)16-13(9(17)20-4)5-7-14-8-6-13/h14H,5-8H2,1-4H3,(H2,15,16,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDPCNIZPBOXBQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=O)NC1(CCNCC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of various pharmaceuticals and organic molecules. Its BOC-protected amino group makes it a valuable building block in peptide synthesis.

Biology: In biological research, it serves as a tool for studying enzyme mechanisms and protein interactions. Its ability to mimic natural substrates makes it useful in biochemical assays.

Medicine: The compound has potential applications in drug development, particularly in the design of enzyme inhibitors and receptor antagonists. Its structural complexity allows for the creation of molecules with specific biological activities.

Industry: In the chemical industry, it is used in the production of specialty chemicals and advanced materials. Its versatility and reactivity make it a key component in various synthetic pathways.

Mechanism of Action

The mechanism by which Methyl 4-(3-(tert-butoxycarbonyl)ureido)piperidine-4-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate access and thus inhibiting the enzyme's activity. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

Structural and Molecular Comparison

Note: Molecular weight for tert-Butyl 4-[3-(3-cyanophenyl)ureido]piperidine-1-carboxylate is calculated based on its inferred formula.

Biological Activity

Methyl 4-(3-(tert-butoxycarbonyl)ureido)piperidine-4-carboxylate, with the CAS number 1416351-91-1, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its synthesis, pharmacological properties, and relevant case studies.

- Molecular Formula : C₁₃H₂₃N₃O₅

- Molecular Weight : 301.16 g/mol

- Purity : Typically around 97%

- Storage Conditions : Should be kept in a dark place under an inert atmosphere at temperatures between 2-8°C.

Synthesis

The synthesis of Methyl 4-(3-(tert-butoxycarbonyl)ureido)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with tert-butoxycarbonyl (Boc) protected urea intermediates. This process is crucial for obtaining the desired biological activity associated with the compound.

Antiviral Activity

Research has indicated that derivatives of piperidine compounds exhibit antiviral properties. For instance, related compounds have shown activity against various viruses, including Herpes Simplex Virus (HSV) and Vesicular Stomatitis Virus (VSV). The mechanism often involves inhibition of viral replication through interference with viral enzymes or cellular pathways critical for viral life cycles .

Antibacterial Properties

The antibacterial potential of similar piperidine derivatives has been assessed through minimal inhibitory concentration (MIC) assays. While some compounds in this class have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, specific data regarding Methyl 4-(3-(tert-butoxycarbonyl)ureido)piperidine-4-carboxylate remains limited. However, it is hypothesized that modifications to the piperidine structure can enhance its antimicrobial efficacy .

Case Studies

-

Study on Neuraminidase Inhibition :

A study involving structurally similar compounds showed that modifications could lead to effective neuraminidase inhibitors, which are crucial in treating influenza viruses. The IC50 values reported were around 50 µM for certain derivatives, indicating moderate activity . -

In Vivo Models :

In vivo studies have demonstrated that certain piperidine derivatives can inhibit inflammatory responses and tumor necrosis factor-alpha (TNF-α) production in animal models. This suggests potential applications in treating inflammatory diseases .

Research Findings Summary Table

| Study Focus | Compound Tested | Key Findings |

|---|---|---|

| Antiviral Activity | Various piperidine derivatives | Moderate activity against HSV and VSV; IC50 ~50 µM |

| Antibacterial Activity | Piperidine analogs | Variable MIC values; further research needed |

| In Vivo Inflammation | Piperidine derivatives | Inhibited TNF-α production; potential anti-inflammatory effects |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.